4,5-Dibromofuran-2-carbonyl chloride

Übersicht

Beschreibung

Molecular Structure Analysis

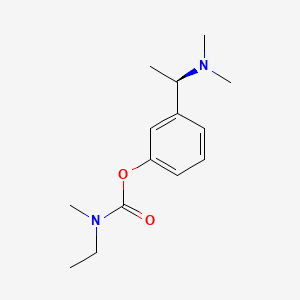

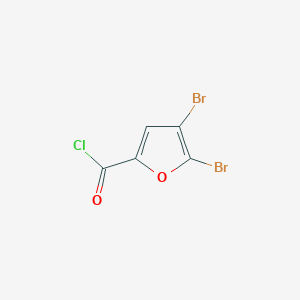

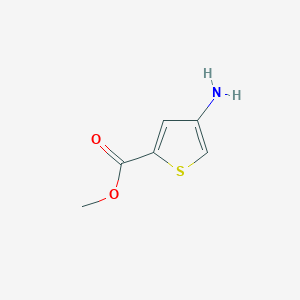

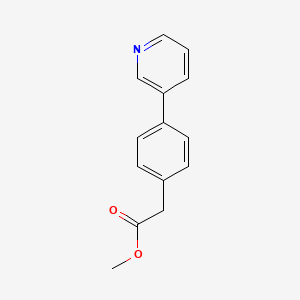

The molecular structure of 4,5-Dibromofuran-2-carbonyl chloride consists of a furan ring with two bromine atoms attached at the 4th and 5th positions and a carbonyl chloride group attached at the 2nd position .Physical And Chemical Properties Analysis

The specific physical and chemical properties of 4,5-Dibromofuran-2-carbonyl chloride are not detailed in the search results .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

4,5-Dibromofuran-2-carbonyl chloride serves as a pivotal intermediate in organic synthesis, contributing to the development of various chemical compounds. Its reactivity and structural features enable it to participate in diverse chemical reactions, facilitating the synthesis of complex molecules. For instance, its application in the production of furan derivatives, which are key components in biofuels and polymers, underscores its significance in green chemistry (Dutta, Wu, & Mascal, 2015). Moreover, 4,5-Dibromofuran-2-carbonyl chloride has been utilized in the synthesis of hydrocarbons, demonstrating its versatility in organic synthesis (Wittig, 1980).

Catalysis and Material Science

In material science and catalysis, 4,5-Dibromofuran-2-carbonyl chloride is instrumental in the development of catalysts and materials with enhanced performance. Its role in the modification of activated carbons, for example, highlights its utility in environmental applications, such as the decomposition of pollutants (Huang, Lu, Chen, & Lee, 2003). This compound's involvement in the fabrication of carbon-supported catalysts further illustrates its contribution to advancements in catalysis, particularly in the oxidation of biomass-derived chemicals (Donoeva, Masoud, & de Jongh, 2017).

Biochemical and Environmental Research

In biochemical and environmental research, derivatives of 4,5-Dibromofuran-2-carbonyl chloride have been employed in the study of microbial respiration, showcasing its applicability beyond traditional organic synthesis (Rodriguez, Phipps, Ishiguro, & Ridgway, 1992). This highlights the compound's potential in biological studies, contributing to our understanding of microbial ecosystems.

Safety And Hazards

Zukünftige Richtungen

A paper titled “Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF)” discusses the potential of using 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride as intermediates for the production of furoate ester biofuels and polymers .

Eigenschaften

IUPAC Name |

4,5-dibromofuran-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2ClO2/c6-2-1-3(5(8)9)10-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMSLIRJMFBVFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1Br)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564888 | |

| Record name | 4,5-Dibromofuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dibromofuran-2-carbonyl chloride | |

CAS RN |

35900-96-0 | |

| Record name | 4,5-Dibromofuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one](/img/structure/B1354830.png)

![2-[(Pyridin-2-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1354844.png)